Withacoagulin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Withacoagulin is a bioactive compound isolated from the plant Withania coagulans, commonly known as Rishyagandha. This plant belongs to the Solanaceae family and is widely used in traditional medicine for its therapeutic properties. This compound is known for its potential medicinal benefits, including anti-inflammatory, cardioprotective, and hepatoprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of withacoagulin involves the extraction of withanolides from the fruits of Withania coagulans. The process typically includes:
Extraction: The fruits are dried and powdered, followed by extraction using solvents such as ethanol or methanol.
Isolation: The extract is subjected to chromatographic techniques like high-performance liquid chromatography (HPLC) to isolate this compound.
Purification: Further purification is achieved through recrystallization or other suitable methods to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The key steps include:
Cultivation: Large-scale cultivation of Withania coagulans plants.
Harvesting: Harvesting the fruits at the optimal time for maximum withanolide content.
Processing: Using industrial-scale extraction and purification techniques to produce this compound in bulk.
Chemical Reactions Analysis
Types of Reactions: Withacoagulin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
Withacoagulin has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of novel bioactive compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating inflammation, cardiovascular diseases, and liver disorders.
Industry: Utilized in the development of natural health products and supplements
Mechanism of Action
Withacoagulin exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes.
Cardioprotective: Modulates signaling pathways involved in cardiac function and protection.
Hepatoprotective: Enhances antioxidant defenses and reduces oxidative stress in liver cells
Comparison with Similar Compounds
Withacoagulin is unique among withanolides due to its specific structure and bioactivity. Similar compounds include:
Withanolide A: Known for its anti-cancer and anti-inflammatory properties.
Withaferin A: Exhibits strong anti-tumor and anti-inflammatory effects.
Withanolide D: Studied for its neuroprotective and anti-inflammatory activities
This compound stands out due to its distinct combination of cardioprotective, hepatoprotective, and anti-inflammatory effects, making it a valuable compound for further research and development.
Properties
CAS No. |
601479-14-5 |
---|---|
Molecular Formula |
C28H36O5 |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
(2R)-2-[(1R)-1-[(8R,9S,10R,13R,17S)-10,13-dimethyl-1-oxo-4,7,8,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-1-hydroxyethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C28H36O5/c1-16-14-24(33-25(31)19(16)15-29)28(4,32)22-11-10-20-18-9-8-17-6-5-7-23(30)27(17,3)21(18)12-13-26(20,22)2/h5,7-8,10,18,21-22,24,29,32H,6,9,11-15H2,1-4H3/t18-,21-,22-,24+,26-,27-,28+/m0/s1 |
InChI Key |
ZKTNOURYQAESEW-ZOKBQHMGSA-N |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@H]2CC=C3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(C(=O)C=CC5)C)C)O)CO |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)(C2CC=C3C2(CCC4C3CC=C5C4(C(=O)C=CC5)C)C)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.